Methyl 2-[2-(dimethylamino)ethyl]pyrrolidine-1-carboxylate
Description
Methyl 2-[2-(dimethylamino)ethyl]pyrrolidine-1-carboxylate is a nitrogen-containing heterocyclic compound characterized by a pyrrolidine ring substituted with a dimethylaminoethyl group and a methyl ester moiety. This structure confers both basic and lipophilic properties, making it relevant in pharmaceutical and polymer chemistry.
Properties
IUPAC Name |
methyl 2-[2-(dimethylamino)ethyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-11(2)8-6-9-5-4-7-12(9)10(13)14-3/h9H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URURXRCAPOVXSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1CCCN1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2163641-52-7 | |
| Record name | methyl 2-[2-(dimethylamino)ethyl]pyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(dimethylamino)ethyl]pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with dimethylaminoethyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(dimethylamino)ethyl]pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen or carbon atoms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-[2-(dimethylamino)ethyl]pyrrolidine-1-carboxylate has been identified as an important intermediate in the synthesis of various pharmaceutical compounds. It has been particularly noted for its role in developing drugs targeting the central nervous system (CNS). The compound's ability to interact with neurotransmitter systems suggests that it may influence mood, cognition, and other neurological functions.
Case Study: Antiviral Activity
Research indicates that this compound exhibits antiviral properties, potentially inhibiting viral replication and modulating immune responses. For instance, studies have shown that it can act against certain viral pathogens, making it a candidate for further investigation in antiviral therapies .
Organic Synthesis
In organic synthesis, this compound serves as a building block for more complex molecules. Its structural features allow for various chemical modifications, enabling the synthesis of diverse derivatives that can be tailored for specific applications.
Table 1: Common Reactions Involving this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts the compound into corresponding N-oxides. | Hydrogen peroxide, m-chloroperbenzoic acid |
| Reduction | Produces secondary or primary amines from the compound. | Lithium aluminum hydride, catalytic hydrogenation |
| Substitution | Introduces different functional groups at nitrogen or carbon atoms. | Alkyl halides, acyl chlorides |
Biological Studies
The compound is also utilized in biological studies to investigate small molecule interactions with biological targets. Its ability to bind to enzymes and receptors involved in metabolic processes is crucial for understanding its mechanism of action and therapeutic potential.
Industrial Applications
In addition to its scientific research applications, this compound is employed in industrial settings for developing new materials and chemical processes. Its unique properties make it suitable for creating innovative products across various sectors.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(dimethylamino)ethyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminoethyl group can enhance its binding affinity to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional groups with several pharmacologically and industrially relevant molecules. Below is a detailed comparison based on structural analogs and their properties:
BD 1047 (N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide)
- Structural Differences: BD 1047 replaces the pyrrolidine ring with a dichlorophenyl-ethylamine chain but retains the dimethylaminoethyl group.
- Pharmacological Relevance: BD 1047 is a σ-1 receptor antagonist, indicating that the dimethylaminoethyl group may play a role in receptor binding. In contrast, the pyrrolidine-ester structure of the target compound might influence its pharmacokinetics (e.g., metabolic stability) .
- Key Data: Property BD 1047 Target Compound Molecular Weight 504.26 g/mol (dihydrobromide) ~242.3 g/mol (estimated) Functional Groups Dichlorophenyl, tertiary amine Pyrrolidine, ester, tertiary amine Applications Neuroscience research Potential polymer/drug intermediate
Ethyl 4-(Dimethylamino)benzoate vs. 2-(Dimethylamino)ethyl Methacrylate
- Reactivity: Ethyl 4-(dimethylamino)benzoate demonstrates higher reactivity in resin cements compared to 2-(dimethylamino)ethyl methacrylate, achieving a 15–20% higher degree of conversion in polymerization reactions .
- Physical Properties: Resins containing ethyl 4-(dimethylamino)benzoate exhibit superior tensile strength (35–40 MPa vs. 25–30 MPa) and lower water sorption (<1.5% vs. >2.5%) .
- Role of Dimethylamino Groups: The position of the dimethylamino group (benzoate vs. methacrylate) significantly impacts electron-donating capacity and polymerization efficiency.
Sumatriptan Succinate-Related Compounds
- Structural Similarities: Sumatriptan-related compounds (e.g., Related Compound A) feature dimethylaminoethyl groups attached to indole rings.
Polymer Chemistry Analogs
- 2-(Dimethylamino)ethyl Ester Polymers: Polymers incorporating 2-(dimethylamino)ethyl esters (e.g., poly(2-methyl-2-(dimethylamino)ethyl acrylate)) exhibit pH-responsive behavior due to the tertiary amine group. This property is exploited in drug delivery systems, where the target compound could serve as a monomer .
Biological Activity
Methyl 2-[2-(dimethylamino)ethyl]pyrrolidine-1-carboxylate, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a dimethylamino group and a methyl ester. This structural configuration is significant for its interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent .
Anticancer Potential
The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation. For instance, compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines .
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific cellular targets, potentially including enzymes involved in metabolic pathways or receptors that modulate cellular signaling .
Inhibition of Enzymatic Activity
Similar compounds have shown the ability to inhibit enzymes such as cyclooxygenases (COX), which are crucial in inflammatory processes. This suggests that this compound may also possess anti-inflammatory properties, although this requires further investigation .
Research Findings and Case Studies
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability. Studies suggest favorable absorption characteristics, but detailed toxicological assessments are necessary to ensure safety profiles before clinical applications .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 2-[2-(dimethylamino)ethyl]pyrrolidine-1-carboxylate, and what are their critical reaction parameters?
- The compound is synthesized via multi-step protocols involving intermediates like (4aR)-1-[(2,3-difluorophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylate. Key steps include nucleophilic substitution and coupling reactions, with temperature control (e.g., reflux in THF at 60–80°C) and stoichiometric ratios of reagents (e.g., 4-bromo-2-iodoaniline) being critical for yield optimization .
Q. Which analytical methods are recommended for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying the pyrrolidine core and dimethylaminoethyl side chain. High-resolution mass spectrometry (HRMS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like the ester carbonyl (C=O stretch at ~1700 cm⁻¹). Chromatographic purity (>95%) should be validated via HPLC using a C18 column and acetonitrile/water gradients .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Use fume hoods, nitrile gloves, and protective eyewear. The compound’s amine group may cause respiratory irritation; avoid inhalation. Store under nitrogen at –20°C to prevent degradation. Dispose of waste via incineration or specialized chemical disposal services, adhering to EPA guidelines .
Advanced Research Questions
Q. How do reaction intermediates influence the stereochemical outcome of the synthesis?
- The use of chiral auxiliaries (e.g., (R)-2-methyl-pyrrolidine-2-carboxylic acid methyl ester hydrochloride) in early steps ensures enantiomeric control. Computational modeling (DFT) can predict steric effects during cyclization, where bulky substituents on the pyrrolidine ring may induce axial chirality .
Q. What are the compound’s stability profiles under varying pH and temperature conditions?
- Accelerated stability studies (40°C/75% RH for 6 months) reveal hydrolysis of the ester group at pH < 3 or > 9. Neutral buffers (pH 6–8) and inert atmospheres (argon) enhance stability. Degradation products include 2-[2-(dimethylamino)ethyl]pyrrolidine and carboxylic acid derivatives, identified via LC-MS .
Q. How does the dimethylaminoethyl moiety impact the compound’s pharmacokinetic properties in preclinical models?
- The tertiary amine enhances solubility in physiological buffers (logP ~1.5) and facilitates blood-brain barrier penetration in rodent studies. Metabolite profiling (using liver microsomes) shows N-demethylation as the primary metabolic pathway, mediated by CYP3A4 .
Q. What strategies resolve contradictions in reported bioactivity data across different in vitro assays?
- Discrepancies in IC₅₀ values (e.g., µM vs. nM ranges) may arise from assay conditions (e.g., serum protein binding, ATP levels). Normalize data using internal controls (e.g., reference inhibitors) and validate via orthogonal methods like SPR or isothermal titration calorimetry (ITC) .
Q. Can computational methods predict the compound’s interactions with off-target receptors?
- Molecular docking (AutoDock Vina) against homology models of GPCRs (e.g., 5-HT₃ receptors) identifies potential off-target binding. Validate predictions with radioligand displacement assays using [³H]-GR65630 as a tracer .
Methodological Considerations
- Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., catalyst loading, solvent polarity) .
- Data Validation : Cross-reference spectral data with synthetic intermediates (e.g., methylpyrrolidine derivatives in ) to confirm structural assignments .
- Biological Assays : Include counter-screens for cytotoxicity (e.g., MTT assays) to distinguish target-specific effects from general cell stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
